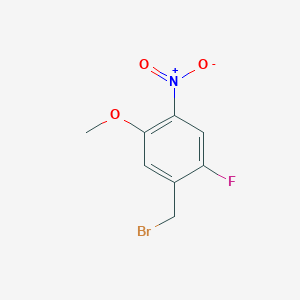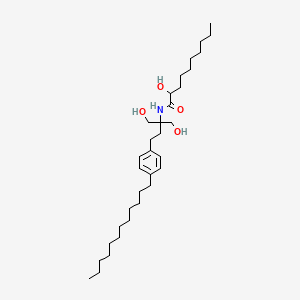
2-Hydroxydecanal Fingolimod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxydecanal Fingolimod is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its role as a sphingosine-1-phosphate receptor modulator, which has therapeutic applications in the treatment of multiple sclerosis. The compound’s unique structure and biological activity make it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxydecanal Fingolimod involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a sphingosine backbone followed by selective hydroxylation to introduce the hydroxydecanal moiety. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is carried out through a series of optimized chemical reactions. The process includes large-scale alkylation, hydroxylation, and purification steps. Advanced techniques such as ultra-performance liquid chromatography (UPLC) are employed to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 2-Hydroxydecanal Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: Nucleophilic substitution reactions can modify the hydroxydecanal moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
科学的研究の応用
2-Hydroxydecanal Fingolimod has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sphingosine-1-phosphate receptor modulators.
Biology: The compound is used to investigate cellular signaling pathways and immune responses.
Medicine: It is a key therapeutic agent in the treatment of multiple sclerosis and is being explored for other autoimmune diseases.
作用機序
The mechanism of action of 2-Hydroxydecanal Fingolimod involves its binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and mitigating autoimmune responses. The compound also influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A .
類似化合物との比較
- Siponimod (Mayzent)
- Ozanimod (Zeposia)
- Ponesimod (Ponvory)
Comparison: 2-Hydroxydecanal Fingolimod is unique due to its specific binding affinity and modulation of sphingosine-1-phosphate receptors. Compared to similar compounds, it has a broader range of biological activities and a well-established safety profile. Its effectiveness in reducing relapses and disability progression in multiple sclerosis patients sets it apart from other sphingosine-1-phosphate receptor modulators .
特性
分子式 |
C33H59NO4 |
|---|---|
分子量 |
533.8 g/mol |
IUPAC名 |
N-[4-(4-dodecylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-hydroxydecanamide |
InChI |
InChI=1S/C33H59NO4/c1-3-5-7-9-11-12-13-14-15-17-19-29-21-23-30(24-22-29)25-26-33(27-35,28-36)34-32(38)31(37)20-18-16-10-8-6-4-2/h21-24,31,35-37H,3-20,25-28H2,1-2H3,(H,34,38) |
InChIキー |
KWIYQTIBWFYXBS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)NC(=O)C(CCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



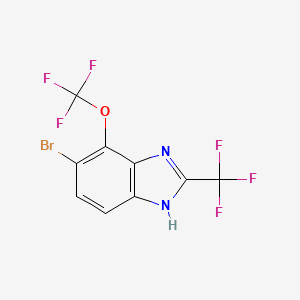

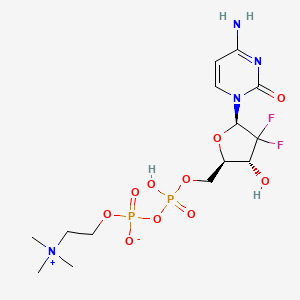
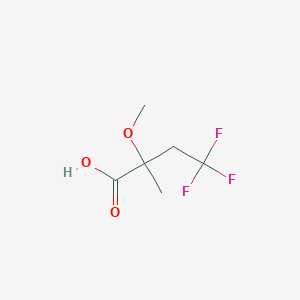
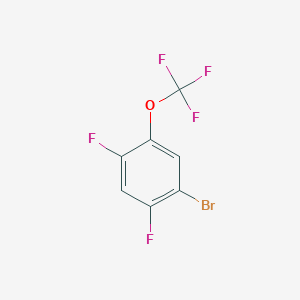
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
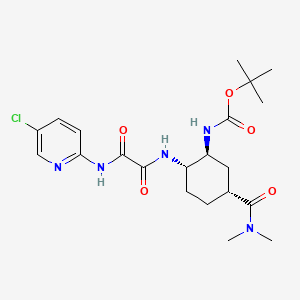
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)

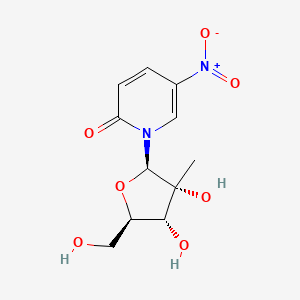
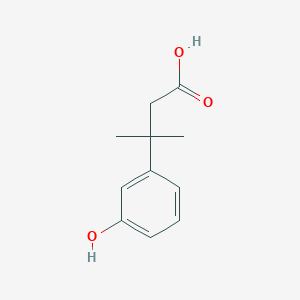
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
